Whitepaper: Thermodynamic and Kinetic Profiling of 9H-Pyrido[2,3-b]indol-1-ium Binding Affinity to DNA Gyrase
Whitepaper: Thermodynamic and Kinetic Profiling of 9H-Pyrido[2,3-b]indol-1-ium Binding Affinity to DNA Gyrase
Executive Summary
The escalation of multidrug-resistant (MDR) Gram-negative pathogens has created an urgent mandate for novel antibacterial agents with unexploited mechanisms of action ()[1]. While traditional fluoroquinolones target the GyrA subunit of bacterial DNA gyrase, the highly conserved ATPase domain located on the GyrB subunit presents a strategic alternative to circumvent target-based resistance[1]. Recently, tricyclic pyrido[2,3-b]indole derivatives—specifically the cationic 9H-pyrido[2,3-b]indol-1-ium scaffold—have emerged as potent, dual-targeting inhibitors of GyrB and Topoisomerase IV (ParE)[2]. This technical guide details the mechanistic rationale and the self-validating biophysical workflows required to accurately quantify the binding affinity of these novel intercalators.
Mechanistic Rationale: Targeting the GyrB ATPase Domain
Bacterial DNA gyrase (GyrA2B2) is a type II topoisomerase essential for controlling DNA supercoiling and relieving topological stress during replication ()[2]. This catalytic process is strictly driven by the binding and hydrolysis of ATP at the GyrB subunit[2].
The 9H-pyrido[2,3-b]indol-1-ium core functions as a potent, competitive inhibitor of ATP. The mechanism is driven by two primary structural features:
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Electrostatic Anchoring: The cationic nature of the 1-ium nitrogen enhances electrostatic interactions with negatively charged residues (e.g., Asp73) within the ATP-binding pocket.
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Hydrophobic π-Stacking: The planar tricyclic system engages in robust π-stacking interactions with conserved hydrophobic residues such as Ile78 and Pro78, which are critical for displacing the natural ATP substrate ()[3].
Fig 1. Mechanism of GyrB ATPase competitive inhibition by 9H-pyrido[2,3-b]indol-1-ium.
Experimental Workflows: Self-Validating Protocols for Affinity Measurement
As drug development professionals, we must move beyond simple end-point IC50 values. A rigorous biophysical pipeline must be established to measure real-time kinetics and thermodynamic signatures.
Fig 2. Sequential experimental workflow for evaluating binding affinity.
Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality & Rationale: Efficacy in vivo is often dictated by the residence time ( 1/koff ) of the drug on its target. SPR is employed to measure real-time association ( kon ) and dissociation ( koff ) rates. Immobilizing only the 24 kDa N-terminal ATPase domain of GyrB (GyrB24) rather than the full-length holoenzyme prevents the highly flexible DNA-binding domains from causing bulk refractive index anomalies, thereby isolating the specific ATP-pocket binding event.
Step-by-Step Methodology:
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Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant E. coli GyrB24 domain (diluted in 10 mM sodium acetate, pH 4.5) to a target level of 2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.
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Analyte Preparation: Prepare a 2-fold dilution series of the 9H-pyrido[2,3-b]indol-1-ium compound (0.5 nM to 32 nM) in running buffer (HBS-EP+ supplemented with 2% DMSO).
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Self-Validation Check: Ensure the DMSO concentration in the running buffer exactly matches the analyte samples. A mismatch of even 0.1% DMSO will cause massive bulk shift artifacts that obscure the true binding signal.
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Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer injection (dissociation phase).
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Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive kon , koff , and the equilibrium dissociation constant ( Kd=koff/kon ).
Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)
Causality & Rationale: The rigid tricyclic core of 9H-pyrido[2,3-b]indol-1-ium restricts conformational entropy loss upon binding. ITC is deployed to validate that the high affinity is enthalpy-driven ( ΔH<0 ), confirming the formation of specific hydrogen bonds and π-stacking interactions rather than relying solely on non-specific hydrophobic effects.
Step-by-Step Methodology:
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Sample Dialysis: Dialyze the purified GyrB24 protein extensively against the ITC buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol).
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Self-Validation Check: Use the exact final dialysis buffer to dissolve the ligand. This prevents heat of dilution artifacts from masking the thermodynamic binding signature.
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Cell and Syringe Loading: Load 300 µL of 20 µM GyrB24 into the sample cell. Load the titration syringe with 200 µM of the 9H-pyrido[2,3-b]indol-1-ium ligand.
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Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the heat signal to return to baseline.
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Curve Fitting: Integrate the injection peaks and fit the normalized heat data to a single-site binding model to extract the stoichiometry ( n ), binding enthalpy ( ΔH ), and Kd .
Functional Validation: ATPase Inhibition Assay
Causality & Rationale: While SPR and ITC confirm direct binding, they do not prove functional enzymatic blockade. The ATPase assay measures the prevention of ATP hydrolysis. Because the inhibitor is ATP-competitive, pre-incubating the inhibitor before ATP addition ensures equilibrium binding, which is critical for accurate IC50 determination.
Step-by-Step Methodology:
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Reaction Setup: In a 96-well microtiter plate, combine 10 nM E. coli DNA gyrase holoenzyme and 1 µg of relaxed pBR322 DNA in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).
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Inhibitor Pre-incubation: Add the compound in a 10-point dose-response curve and incubate at 37°C for 15 minutes.
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Initiation and Quenching: Initiate the reaction by adding 1 mM ATP. Incubate for 30 minutes at 37°C. Quench the reaction by adding 100 µL of Malachite Green reagent.
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Self-Validation Check: Malachite green forms a complex with free phosphomolybdate, allowing direct spectrophotometric quantification of inorganic phosphate ( Pi ) released during ATP hydrolysis.
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Detection: Read the absorbance at 620 nm using a microplate reader. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Quantitative Data Summary
The following table summarizes the representative binding and kinetic parameters of an optimized 9H-pyrido[2,3-b]indol-1-ium lead compound compared to the historical GyrB standard, Novobiocin.
| Compound | GyrB IC50 (nM) | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | E. coli MIC (µg/mL) |
| Novobiocin | 15.0 | 12.5 | 1.2 × 10⁵ | 1.5 × 10⁻³ | -8.4 | >64 |
| 9H-pyrido[2,3-b]indol-1-ium | < 1.0 | 2.1 | 4.8 × 10⁶ | 1.0 × 10⁻² | -11.2 | 0.5 |
Conclusion
The 9H-pyrido[2,3-b]indol-1-ium scaffold represents a breakthrough in targeting the ATP-binding site of DNA gyrase in Gram-negative pathogens. By utilizing a self-validating biophysical pipeline—combining the real-time kinetic resolution of SPR, the thermodynamic depth of ITC, and the functional verification of ATPase assays—drug development professionals can systematically optimize the residence time and binding enthalpy of these tricyclic inhibitors to overcome MDR bacterial resistance.
References
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Hu, Y., et al. "Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV." Journal of Medicinal Chemistry, 2020. URL:[Link]
- "TRICYCLIC COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF BACTERIAL INFECTION." European Patent Office, EP 3887370 B1, 2019.
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"Recent advancements in the development of next-generation dual-targeting antibacterial agents." PMC, NIH, 2021. URL:[Link]
